3-Chloroprop-1-en-1-yl 2,2-dimethylpropanoate
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Overview
Description
3-Chloroprop-1-en-1-yl 2,2-dimethylpropanoate is a chemical compound with the molecular formula C7H11ClO2. It is an ester derivative that features a chlorinated propene group attached to a dimethylpropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroprop-1-en-1-yl 2,2-dimethylpropanoate typically involves the esterification of 3-chloroprop-1-en-1-ol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloroprop-1-en-1-yl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the propene group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene group can participate in addition reactions with electrophiles such as hydrogen halides or halogens, resulting in the formation of halogenated derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols
Electrophiles: Hydrogen halides, halogens
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products Formed
Substitution Products: Hydroxyprop-1-en-1-yl 2,2-dimethylpropanoate, aminoprop-1-en-1-yl 2,2-dimethylpropanoate
Addition Products: 3,3-Dichloroprop-1-en-1-yl 2,2-dimethylpropanoate
Oxidation Products: Epoxyprop-1-en-1-yl 2,2-dimethylpropanoate, dihydroxyprop-1-en-1-yl 2,2-dimethylpropanoate
Scientific Research Applications
3-Chloroprop-1-en-1-yl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloroprop-1-en-1-yl 2,2-dimethylpropanoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom in the propene group acts as a leaving group in substitution reactions, while the double bond can undergo addition reactions. The ester functional group can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid.
Comparison with Similar Compounds
Similar Compounds
3-Chloroprop-1-en-2-ylbenzene: Similar in structure but contains a benzene ring instead of a dimethylpropanoate group.
1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene: Contains additional chlorine atoms and a benzene ring.
3-Chloroprop-1-ene: Lacks the ester functional group and has a simpler structure.
Uniqueness
3-Chloroprop-1-en-1-yl 2,2-dimethylpropanoate is unique due to its combination of a chlorinated propene group and a dimethylpropanoate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
646995-60-0 |
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Molecular Formula |
C8H13ClO2 |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
3-chloroprop-1-enyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H13ClO2/c1-8(2,3)7(10)11-6-4-5-9/h4,6H,5H2,1-3H3 |
InChI Key |
JEDIZAFAMCVPDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC=CCCl |
Origin of Product |
United States |
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